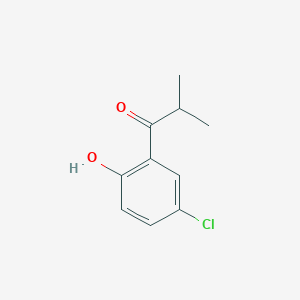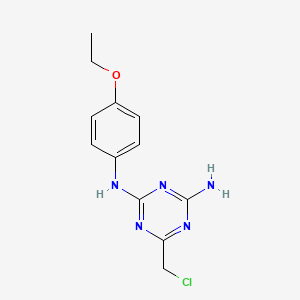![molecular formula C15H21NO B2484485 5-Benzyl-5-azaspiro[3.5]nonan-8-ol CAS No. 2309465-95-8](/img/structure/B2484485.png)
5-Benzyl-5-azaspiro[3.5]nonan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azaspiro compounds involves intricate processes that aim to achieve the desired spirocyclic structure with specific functional groups. For instance, the synthesis and isolation of specific diastereomers of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile were accomplished through a spirocyclization reaction facilitated by diiron nonacarbonyl, highlighting the synthetic strategies employed to obtain such complex molecules (Gravestock & McKenzie, 2002).
Molecular Structure Analysis
The molecular structure of azaspiro compounds can be comprehensively analyzed through X-ray crystallography, which provides detailed insights into the compound's three-dimensional conformation. The structural studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione revealed its crystallization in the triclinic crystal class, showcasing the intricate spatial arrangement and the types of inter- and intramolecular hydrogen bonds that stabilize the structure (Manjunath et al., 2011).
Chemical Reactions and Properties
Azaspiro compounds undergo various chemical reactions that highlight their reactivity and potential for further functionalization. For example, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with specific azaspiro precursors leads to complex cyclopentene diones, showcasing the compounds' ability to engage in recyclization reactions to form new cyclic structures with diverse functional groups (Konovalova et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Synthesis and CLOGP Correlation of Imidooxy Anticonvulsants : Research by Farrar et al. (1993) investigated the synthesis and anti-electroshock seizure activity of various benzyloxy compounds including 5-Benzyl-5-azaspiro[3.5]nonan-8-ol. They utilized structure-activity studies and physicochemical analyses like CLOGP for correlation with anticonvulsant activity (Farrar et al., 1993).
Crystallographic and Molecular Mechanics Study : A study by Ciechanowicz-Rutkowska et al. (1997) analyzed the X-ray crystal structures of compounds related to 5-Benzyl-5-azaspiro[3.5]nonan-8-ol, focusing on their conformations and relation to anticonvulsant activity. This study provided insights into the structural characteristics crucial for anticonvulsant properties (Ciechanowicz-Rutkowska et al., 1997).
Novel Synthesis Approaches : Gravestock and McKenzie (2002) reported a novel synthesis method for a derivative of 5-Benzyl-5-azaspiro[3.5]nonan-8-ol, exploring innovative pathways in chemical synthesis and isolation of specific diastereomers, which could have implications in further research and applications of this compound (Gravestock & McKenzie, 2002).
Pharmacological Properties and Applications
Anticonvulsant Properties : Studies by Obniska et al. (2005, 2006) explored the anticonvulsant properties of N-benzyl derivatives of azaspiro[nonane and decane]diones, including compounds related to 5-Benzyl-5-azaspiro[3.5]nonan-8-ol. These studies contribute to understanding the therapeutic potential and mechanism of action in epilepsy treatment (Obniska et al., 2005), (Obniska et al., 2006).
Anti-Coronavirus Activity : A study by Apaydın et al. (2019) investigated the anti-coronavirus activity of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives, sharing a structural scaffold with 5-Benzyl-5-azaspiro[3.5]nonan-8-ol. This research highlights the potential of such compounds in antiviral drug development, especially against human coronaviruses (Apaydın et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
5-benzyl-5-azaspiro[3.5]nonan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-14-7-10-16(15(11-14)8-4-9-15)12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDZVEYFFPTUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2484405.png)


![N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2484409.png)
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484412.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2484414.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484416.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)
![(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2484421.png)
![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2484422.png)
![4-[3-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2484423.png)